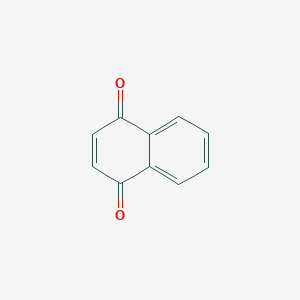
1,4-Naphthoquinone
Cat. No. B094277
Key on ui cas rn:
130-15-4
M. Wt: 158.15 g/mol
InChI Key: FRASJONUBLZVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08060258B2
Procedure details


A smaller portion of naphthalene is at the same time converted to 1,4maleic anhydride, or it is completely oxidized (to carbon dioxide and water). If the heat of reaction is too low, a greater amount of 1,4naphtaquinone is produced. If the temperature is too high, the proportion of maleic anhydride increases and the major part of naphthalene is completely oxidized. A part of orthoxylene is also converted to maleic anhydride or it undergoes complete oxidation. As a by-product of partial orthoxylene oxidation, phthalate is produced.

[Compound]
Name
1,4maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8]C=2)[CH:4]=[CH:3][CH:2]=1.[C:11](=[O:13])=O.[OH2:14]>>[CH:2]1[CH:3]=[C:4]2[C:5]([C:6]([CH:7]=[CH:8][C:11]2=[O:13])=[O:14])=[CH:10][CH:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
1,4maleic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
If the heat of reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=O)C=CC(=O)C2=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

